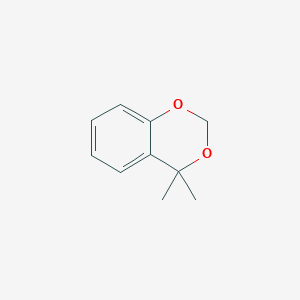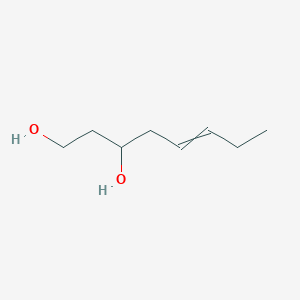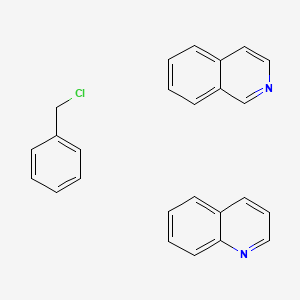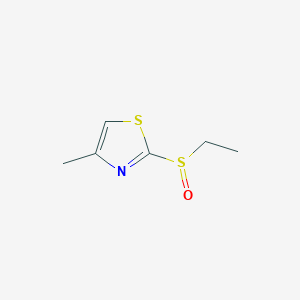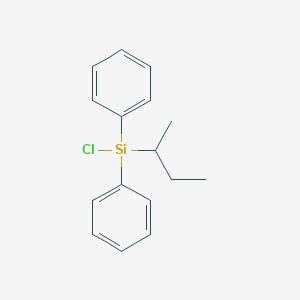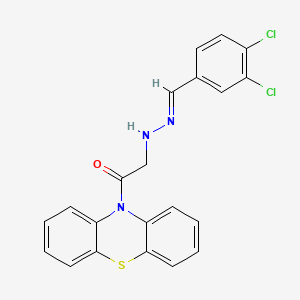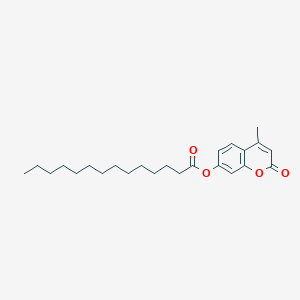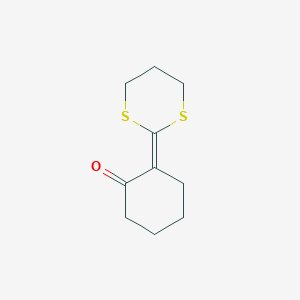
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring fused with a 1,3-dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or thiols
Substitution: Formation of substituted dithiane derivatives
Scientific Research Applications
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithian-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets. The dithiane moiety can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione
- 2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione
- 2-Cyclohexen-1-one
Uniqueness
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiane moiety
Properties
CAS No. |
67106-63-2 |
|---|---|
Molecular Formula |
C10H14OS2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H14OS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H2 |
InChI Key |
XNFRUHADTFCCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2SCCCS2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



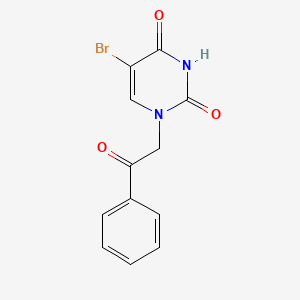
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
